molecular formula C26H28BrN3O4 B304228 N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B304228
Poids moléculaire: 526.4 g/mol
Clé InChI: AQLIVDQFSQKABK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a crucial role in gene transcription and chromatin remodeling. Inhibition of these proteins has been linked to the suppression of tumor growth and the modulation of immune response.

Mécanisme D'action

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor exerts its pharmacological effects by selectively binding to the bromodomain of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, thereby inhibiting its activity. The inhibition of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein leads to the suppression of gene transcription and the modulation of chromatin structure, which ultimately results in the suppression of tumor growth and the modulation of immune response.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to exhibit a range of biochemical and physiological effects, including the suppression of tumor growth, the modulation of immune response, and the inhibition of viral replication. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its selectivity towards the bromodomain of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cell type and disease model used. Additionally, its solubility and stability may pose challenges in certain experimental settings.

Orientations Futures

There are several future directions for the research on N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the investigation of its therapeutic potential in various disease models. Furthermore, the elucidation of the molecular mechanisms underlying its pharmacological effects may provide insights into the development of novel therapeutic strategies.

Méthodes De Synthèse

The synthesis of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 2,3-dimethoxybenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-bromo-2-pyridinamine to form an amide intermediate. This intermediate is then subjected to a series of reactions involving various reagents to yield the final product, N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor.

Propriétés

Nom du produit

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C26H28BrN3O4

Poids moléculaire

526.4 g/mol

Nom IUPAC

N-(5-bromopyridin-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H28BrN3O4/c1-14-21(25(32)30-20-10-9-15(27)13-28-20)22(16-7-6-8-19(33-4)24(16)34-5)23-17(29-14)11-26(2,3)12-18(23)31/h6-10,13,22,29H,11-12H2,1-5H3,(H,28,30,32)

Clé InChI

AQLIVDQFSQKABK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br

SMILES canonique

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.